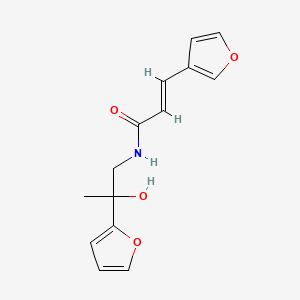
(E)-N-(2-(furan-2-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of acrylamide derivatives, including compounds similar to (E)-N-(2-(furan-2-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide, involves green chemistry approaches and enantioselective reactions. For instance, the ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide by marine and terrestrial fungi showcases the use of eco-friendly methods in synthesizing compounds with complex structures (Jimenez et al., 2019). Moreover, the synthesis of N-(2-acetylbenzofuran-3-yl)acrylamide monomers demonstrates the detailed steps involved in creating acrylamide derivatives, including reactions with acryloyl chloride and triethylamine under controlled temperatures (Barım & Akman, 2019).
Molecular Structure Analysis
The molecular structure and electronic properties of these compounds are often studied through quantum chemical calculations, such as DFT methods. These analyses provide insights into the vibrational, nuclear magnetic resonance, and electronic properties of acrylamide derivatives. The study by Barım and Akman (2019) presents an example of such an investigation, offering a comprehensive analysis of N-(2-acetyl-benzofuran-3-yl)acrylamide's molecular structure and properties.
Chemical Reactions and Properties
Acrylamide derivatives engage in various chemical reactions, including ene-reductions and condensations, leading to products with potential antibacterial activities and solubility in water, as seen in the work of Saikachi and Suzuki (1958) on 3-(5-nitro-2-furyl) acrylamides. These reactions are crucial for exploring the chemical versatility of this compound and related compounds.
Physical Properties Analysis
The physical properties, such as phase transition temperatures and solubility, of acrylamide derivatives are influenced by their molecular structure. For example, the copolymerization of N-(isopropyl)acrylamide with phenolphthalein-containing acrylamides demonstrates the impact of composition on cloud points and solubility in water (Fleischmann & Ritter, 2013).
Chemical Properties Analysis
The chemical properties of acrylamide derivatives, including reactivity and stability, are key areas of study. The synthesis and reactions of derivatives like 5-(1,2,3-thiadiazol-4-yl)furan-2-carboxylic and 3-[5-(1,2,3-thiadiazol-4-yl)fur-2-yl]acrylic acids reveal the stability and reactivity of the furylthiadiazole fragment, contributing to our understanding of the chemical behavior of such compounds (Kuticheva et al., 2015).
科学的研究の応用
Green Organic Chemistry Synthesis
This compound and its related derivatives have been synthesized under green chemistry principles. For instance, enantioselective ene-reduction of similar acrylamides by marine and terrestrial fungi showcases an environmentally friendly approach to obtaining biologically active compounds. The use of microwave radiation and fungi for synthesis represents a novel method in organic synthesis, contributing to sustainable chemistry practices (Jimenez et al., 2019).
Antiviral Research
Compounds closely related to “(E)-N-(2-(furan-2-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide” have shown potential as inhibitors of viral enzymes. Specifically, a compound with a similar structure suppressed the enzymatic activities of SARS coronavirus helicase, suggesting its potential utility as an antiviral agent against coronaviruses (Lee et al., 2017).
Material Science
Research in material science has utilized furan-based acrylamides for the development of novel polymeric materials. These studies include the synthesis of thermally healable polyurethanes from furfural-derived monomers, demonstrating the application of these compounds in creating advanced materials with self-healing properties (Huang et al., 2019).
Pharmacological Studies
Furan-based acrylamides have been investigated for their pharmacological properties, particularly as allosteric modulators of nicotinic acetylcholine receptors. These studies reveal the potential of such compounds in treating neuropathic pain and possibly other neurological conditions (Arias et al., 2020).
特性
IUPAC Name |
(E)-3-(furan-3-yl)-N-[2-(furan-2-yl)-2-hydroxypropyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-14(17,12-3-2-7-19-12)10-15-13(16)5-4-11-6-8-18-9-11/h2-9,17H,10H2,1H3,(H,15,16)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXFGRMBBXGQHQB-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=CC1=COC=C1)(C2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CNC(=O)/C=C/C1=COC=C1)(C2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

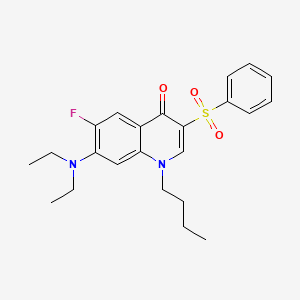
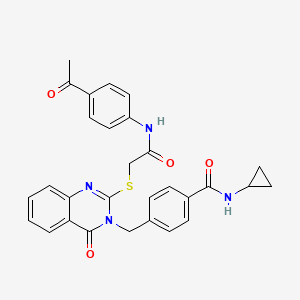


![morpholin-4-yl-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]methanone](/img/structure/B2491227.png)
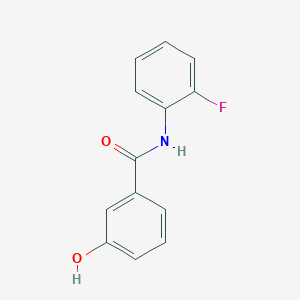
![1-(3-hydroxypropyl)-4-((3-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2491229.png)
![N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2491230.png)

![Ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d][1,2,3]triazine-6-carboxylate](/img/structure/B2491233.png)
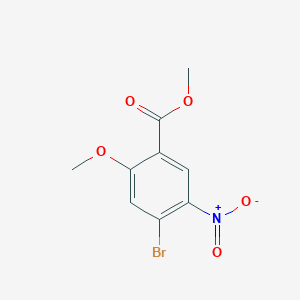
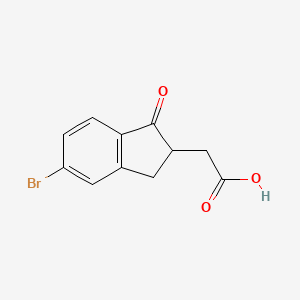
![(E)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-phenylethenesulfonamide](/img/structure/B2491237.png)
![[Dimethyl(oxo)-lambda6-sulfanylidene]urea](/img/structure/B2491239.png)